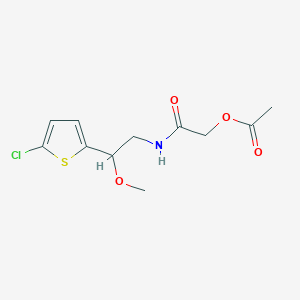![molecular formula C16H17F2N3O3S B2494119 N'-[4,6-dimetil-3-(metilsulfonil)-2-piridinil]-2,6-difluoro-N'-metilbencenocarbohidrazida CAS No. 341967-39-3](/img/structure/B2494119.png)
N'-[4,6-dimetil-3-(metilsulfonil)-2-piridinil]-2,6-difluoro-N'-metilbencenocarbohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide finds applications in multiple scientific research fields:
Chemistry: : Used as a reagent in organic synthesis to develop novel compounds with potential therapeutic properties.
Biology: : Studied for its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects.
Medicine: : Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: : Utilized in the development of specialty chemicals, agrochemicals, and materials science for designing advanced materials with specific properties.
Aplicaciones Científicas De Investigación
Fotocatálisis::
- La simetría orbital electrónica del compuesto le permite absorber la luz cercana al infrarrojo de manera efectiva . Los investigadores han utilizado cálculos teóricos para sintetizar moléculas que son transparentes e incoloras a la vez que absorben la luz cercana al infrarrojo. Esta propiedad podría aprovecharse para una fotocatálisis eficiente.
Ciencias Biológicas:
Comprender las implicaciones biológicas de este compuesto es esencial. Considere lo siguiente:
Análisis Antidopaje::- Explore el papel de los residuos de ácido siálico en los perfiles isoeléctricos de la eritropoyetina (EPO) urinaria recombinante y natural . Investigue si este compuesto puede utilizarse como marcador para detectar el dopaje con EPO en los deportes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide involves multiple steps. Initially, 4,6-dimethyl-3-(methylsulfonyl)-2-pyridine is prepared using specific reagents and conditions. Then, this intermediate is reacted with 2,6-difluoro-N'-methylbenzenecarbohydrazide through nucleophilic substitution and other organic transformations to obtain the final product. Detailed reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often on a larger scale. Continuous flow reactors, automated synthesis, and process optimization play crucial roles in ensuring high efficiency and cost-effectiveness. Quality control measures, such as chromatography and spectroscopy, are used to monitor the product's consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to form different oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: : Reduction reactions can modify the functional groups present in the compound, leading to different reduced forms.
Substitution: : Nucleophilic and electrophilic substitution reactions can replace specific groups within the molecule, producing a range of derivatives with altered properties.
Common Reagents and Conditions
Reagents commonly used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are critical factors influencing the outcome.
Major Products Formed from these Reactions
The major products formed from these reactions depend on the specific conditions and reagents used Oxidation may yield sulfone or sulfoxide derivatives, while reduction can produce hydrazide or amine derivatives
Mecanismo De Acción
Mechanism by Which the Compound Exerts its Effects
The mechanism of action of N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide involves interactions with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways Involved
Key molecular targets include enzymes involved in metabolic pathways, such as kinases and proteases, as well as receptors like G-protein coupled receptors (GPCRs). By binding to these targets, the compound can influence signaling pathways, gene expression, and cellular responses, ultimately leading to its observed biological effects.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide is unique due to its distinct chemical structure and functional groups. Similar compounds include:
N'-[4,6-dimethyl-3-(methylthio)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide: : Similar structure but with a methylthio group instead of a methylsulfonyl group.
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-ethylbenzenecarbohydrazide: : Similar structure but with an ethyl group instead of a methyl group.
These variations highlight the compound's uniqueness and the potential for structural modifications to enhance or alter its properties and applications.
Feel free to explore any sections further or let me know if there's anything specific you'd like to dive into!
Propiedades
IUPAC Name |
N'-(4,6-dimethyl-3-methylsulfonylpyridin-2-yl)-2,6-difluoro-N'-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-9-8-10(2)19-15(14(9)25(4,23)24)21(3)20-16(22)13-11(17)6-5-7-12(13)18/h5-8H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWHJLLNWWRENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2=C(C=CC=C2F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)


![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)


![2-methanesulfonyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2494051.png)



![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2494058.png)
